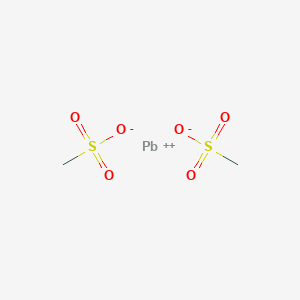

Methanesulfonic acid, lead(2+) salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

17570-76-2 |

|---|---|

Formule moléculaire |

CH3O3PbS+ |

Poids moléculaire |

302 g/mol |

Nom IUPAC |

lead(2+);methanesulfonate |

InChI |

InChI=1S/CH4O3S.Pb/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+2/p-1 |

Clé InChI |

FATANZCACBSRQW-UHFFFAOYSA-M |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] |

SMILES canonique |

CS(=O)(=O)[O-].[Pb+2] |

Autres numéros CAS |

17570-76-2 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Solid-State Architecture of Lead(II) Methanesulfonate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lead(II) methanesulfonate monohydrate, a compound of significant interest in various industrial applications, including electroplating and as an electrolyte in flow batteries.[1] This document summarizes its key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Crystal Structure and Properties

Lead(II) methanesulfonate monohydrate, with the chemical formula Pb(CH₃SO₃)₂·H₂O, forms colorless, platelet-like crystals from aqueous solutions at room temperature.[1][2] The solid-state structure is characterized by a layered arrangement, consisting of hydrophobic regions where the methyl groups of the methanesulfonate anions are interdigitated, and hydrophilic regions containing the nine-fold coordinated Pb²⁺ ions and water molecules.[1]

The coordination polyhedron around the lead(II) cation is a tricapped pentagonal pyramid, which is slightly distorted due to the influence of the cation's lone pair of electrons.[1] The structure is further stabilized by weak to medium-strength O-H···O hydrogen bonds, with O···O distances in the range of 2.7–3.1 Å.[1]

Along the[3] direction, the lead cations are interconnected by the sulfonate groups through Pb-O-Pb and Pb-O-S-O-Pb linkages, forming a double-chain array.[1] These chains are linked in the c-direction by hydrogen bonding between the water ligands and the sulfonate groups.[1]

Data Presentation

The crystallographic data for lead(II) methanesulfonate monohydrate are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂H₈O₇PbS₂ |

| Formula Weight | 415.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0039(5) |

| b (Å) | 9.8114(5) |

| c (Å) | 10.6064(6) |

| α (°) | 87.903(4) |

| β (°) | 86.207(4) |

| γ (°) | 71.418(4) |

| Volume (ų) | 863.65(8) |

| Z | 2 |

| R-factor (R) | 0.0415 |

| Weighted R-factor (wR) | 0.1035 |

| Reflections Collected | 3037 |

| Parameters Refined | 233 |

Data sourced from Stomberg & Frank (2014).[1][2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of lead(II) methanesulfonate monohydrate is achieved through the reaction of lead carbonate with an equimolar aqueous solution of methanesulfonic acid.[1][2]

Protocol:

-

An aqueous solution of methanesulfonic acid is prepared.

-

An equimolar amount of lead carbonate is added to the methanesulfonic acid solution. The reaction proceeds with the evolution of carbon dioxide.

-

The resulting solution is stirred until the reaction is complete and a clear solution is obtained.

-

The solvent is subsequently evaporated at room temperature.

-

Slow evaporation of the solvent yields colorless, platelet-like crystals of lead(II) methanesulfonate monohydrate.[1][2]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following is a representative protocol for such an analysis.

Protocol:

-

Crystal Mounting: A suitable single crystal of lead(II) methanesulfonate monohydrate is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data is collected at a controlled temperature. A series of diffraction images are collected by rotating the crystal.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes the treatment of anomalous dispersion. The quality of the final structure is assessed by the R-factor and other crystallographic indicators.[1]

Visualization

The logical workflow for the determination of the crystal structure of lead(II) methanesulfonate monohydrate is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure determination.

References

An In-depth Technical Guide to the Solubility of Lead(II) Methanesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) methanesulfonate (Pb(CH₃SO₃)₂) in aqueous solutions. Due to its high solubility, this compound is a key component in various electrochemical applications, including lead electroplating and soluble lead-acid flow batteries. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical relationships through diagrams to facilitate a deeper understanding for research and development professionals.

Quantitative Solubility Data

Lead(II) methanesulfonate exhibits high solubility in aqueous media, a characteristic that distinguishes it from many other lead salts like lead(II) sulfate.[1] The solubility is influenced by temperature and the concentration of methanesulfonic acid (MSA) in the solution.

Solubility in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molarity (mol/L) | Notes |

| 20 | Soluble | Data not available | General statement from safety data sheets. |

| 25 | > 170 | > 2.14 | Estimated from the concentration of a commercial 50 wt. % solution. |

Note: The molarity was calculated based on the density of the 50 wt. % solution and the molar mass of lead(II) methanesulfonate (397.40 g/mol ).

Solubility in Aqueous Methanesulfonic Acid (MSA)

The solubility of lead(II) methanesulfonate is inversely proportional to the concentration of methanesulfonic acid. This relationship is critical for applications such as soluble lead redox flow batteries. While precise numerical data across various temperatures is limited, the trend is well-documented.

The following data is derived from a graphical representation and should be considered indicative of the trend. The temperature at which these measurements were taken was not specified in the source material.

| Methanesulfonic Acid (MSA) Concentration (mol/L) | Approximate Solubility of Pb(CH₃SO₃)₂ (mol/L) |

| 0.0 | ~1.5 |

| 0.5 | ~1.2 |

| 1.0 | ~1.0 |

| 1.5 | ~0.8 |

| 2.0 | ~0.7 |

| 2.5 | ~0.6 |

Note: These values are estimations based on a graphical representation and are intended to illustrate the trend.[3]

Experimental Protocols for Solubility Determination

This section outlines a detailed methodology for determining the solubility of lead(II) methanesulfonate in aqueous solutions. This protocol is a composite of established methods for determining the solubility of inorganic salts.

Materials and Equipment

-

Materials: Lead(II) methanesulfonate (high purity), Methanesulfonic acid (analytical grade), Deionized water (18.2 MΩ·cm), Certified reference material for lead.

-

Equipment: Temperature-controlled orbital shaker or magnetic stirrer with a hot plate, Analytical balance (±0.0001 g), Calibrated thermometers or thermocouples, pH meter, Syringe filters (0.22 µm pore size, chemically resistant), Volumetric flasks and pipettes (Class A), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for lead concentration analysis, Centrifuge.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of lead(II) methanesulfonate solubility.

Caption: Experimental workflow for determining the solubility of lead(II) methanesulfonate.

Step-by-Step Procedure

-

Preparation of Solvent: Prepare a series of aqueous solutions with varying concentrations of methanesulfonic acid (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Saturation: For each MSA concentration, place a known volume of the solution into several sealed, temperature-resistant vessels. Add an excess of solid lead(II) methanesulfonate to each vessel to ensure a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Equilibration: Place the vessels in a temperature-controlled shaker or on a stirrer with a hot plate. Agitate the mixtures at a constant temperature (e.g., 20°C, 30°C, 40°C, 50°C) for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution upon temperature change. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial.

-

Dilution: Accurately dilute the filtered sample with a known volume of deionized water to bring the lead concentration within the linear dynamic range of the analytical instrument.

-

Analysis: Determine the concentration of lead in the diluted samples using a calibrated ICP-MS or AAS.

-

Calculation: Calculate the solubility of lead(II) methanesulfonate in the original undiluted solution, taking into account the dilution factor. Express the solubility in grams per 100 g of water and moles per liter.

Logical Relationships and Influencing Factors

The solubility of lead(II) methanesulfonate in aqueous solutions is primarily governed by the interplay between temperature and the concentration of methanesulfonic acid.

Effect of Methanesulfonic Acid Concentration

The addition of methanesulfonic acid to an aqueous solution of lead(II) methanesulfonate introduces a common ion, the methanesulfonate anion (CH₃SO₃⁻). According to Le Châtelier's principle, the increase in the concentration of the methanesulfonate ion from the dissociation of MSA will shift the dissolution equilibrium of Pb(CH₃SO₃)₂ to the left, favoring the solid, undissolved state. This results in a decrease in the molar solubility of lead(II) methanesulfonate.

Caption: Logical relationship of increased MSA concentration on lead(II) methanesulfonate solubility.

Conclusion

Lead(II) methanesulfonate is a highly soluble salt in water, a property that is crucial for its various industrial applications. Its solubility is, however, significantly influenced by the concentration of methanesulfonic acid in the solution, exhibiting an inverse relationship due to the common ion effect. While comprehensive temperature-dependent solubility data remains a gap in the current literature, the provided experimental protocols offer a robust framework for researchers to determine these values under their specific laboratory conditions. A thorough understanding of these solubility characteristics is essential for optimizing processes in electroplating, battery technology, and other fields where high concentrations of soluble lead are required.

References

In-Depth Technical Guide: Thermal Decomposition of Lead Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) methanesulfonate, an organometallic salt with applications in electrochemistry and catalysis, undergoes thermal decomposition at elevated temperatures. While specific literature detailing the comprehensive thermal analysis of lead methanesulfonate is limited, this guide provides an in-depth overview of its expected thermal behavior based on the analysis of analogous organolead compounds, particularly lead carboxylates. This document outlines the probable decomposition pathway, presents representative quantitative data in tabular format, details relevant experimental protocols for thermal analysis, and provides visualizations of the decomposition process and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of lead methanesulfonate and related compounds.

Introduction

Lead(II) methanesulfonate, with the chemical formula Pb(CH₃SO₃)₂, is a metal salt of methanesulfonic acid. Its utility in various industrial processes, including electroplating and as a precursor in materials synthesis, necessitates a thorough understanding of its thermal stability and decomposition characteristics. Thermal decomposition is a critical parameter influencing the safe handling, storage, and application of chemical compounds. This guide synthesizes available information on the thermal behavior of analogous lead compounds to project the thermal decomposition profile of lead methanesulfonate.

Predicted Thermal Decomposition Pathway

Based on studies of other organic lead salts, the thermal decomposition of lead(II) methanesulfonate in an air atmosphere is anticipated to proceed via a primary oxidative decomposition step. The methanesulfonate ligands are expected to break down, leading to the formation of volatile organic fragments and sulfur oxides, with the final solid residue being lead(II) oxide (PbO). In an inert atmosphere (e.g., nitrogen or argon), the decomposition may yield a mixture of lead sulfide (PbS) and lead oxide, or potentially metallic lead, depending on the reaction conditions and intermediates formed.

Quantitative Data Summary

Due to the absence of specific experimental data for the thermal decomposition of lead methanesulfonate in the reviewed literature, the following tables present representative data based on the thermal analysis of analogous lead(II) carboxylates. These values should be considered as estimations and may vary for lead methanesulfonate.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for the Decomposition of a Generic Lead(II) Alkanesulfonate in Air

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 250 - 450 | ~48% | Onset and primary decomposition of the methanesulfonate ligands. |

| > 450 | - | Formation of stable lead(II) oxide residue. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for the Decomposition of a Generic Lead(II) Alkanesulfonate in Air

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Process Type | Description |

| ~350 | Exothermic | Decomposition | Oxidative decomposition of the organic portion of the salt. |

| > 500 | Endothermic | Phase Transition | Potential melting or further phase changes of the residue at higher temperatures. |

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to characterize the thermal decomposition of organometallic compounds like lead methanesulfonate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of lead methanesulfonate upon heating.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small sample of lead methanesulfonate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with the desired atmosphere (e.g., dry air or nitrogen) at a constant flow rate (e.g., 50 mL/min) to establish a stable baseline.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage. The composition of the final residue can be inferred from the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of lead methanesulfonate as a function of temperature.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of lead methanesulfonate (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition) events. The peak temperature, onset temperature, and enthalpy of these transitions are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of lead methanesulfonate.

Apparatus: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: A microgram-scale amount of lead methanesulfonate is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The mass spectrum of each separated component is compared to spectral libraries to identify the chemical structure of the decomposition products.

Mandatory Visualizations

Caption: Predicted thermal decomposition pathway of lead methanesulfonate in an air atmosphere.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a projected overview of the thermal decomposition of lead(II) methanesulfonate, based on the behavior of analogous organolead compounds. The primary decomposition in air is expected to yield lead(II) oxide as the final solid product. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the empirical investigation of lead methanesulfonate's thermal properties. It is imperative that experimental verification is conducted to ascertain the precise decomposition temperatures, products, and kinetics for this specific compound. The information presented here serves as a valuable starting point for researchers and professionals requiring an understanding of the thermal stability of lead methanesulfonate.

An In-depth Technical Guide to Lead(II) Methanesulfonate (CAS: 17570-76-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) methanesulfonate, with the CAS number 17570-76-2, is a lead salt of methanesulfonic acid. It is most commonly available as a colorless to slightly yellowish aqueous solution.[1] This compound is of significant interest in various fields, particularly in electrochemistry, due to its high solubility in aqueous solutions and the electrochemical stability of the methanesulfonate anion.[2] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of Lead(II) methanesulfonate, with a focus on data and experimental protocols relevant to scientific and research applications.

Physicochemical Properties

Lead(II) methanesulfonate is characterized by its high solubility in water, a property that distinguishes it from many other lead salts.[2] Quantitative physicochemical data for this compound are summarized in the tables below. It is important to note that the melting and boiling points are generally not reported, as the compound is typically handled in solution and may decompose at elevated temperatures.[1][3][4]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₆PbS₂ | [5] |

| Molecular Weight | 397.40 g/mol | [5] |

| Appearance | Colorless to slightly yellowish liquid (as aqueous solution) | [1] |

| Density | 1.7 g/mL at 25 °C (for a 50 wt. % aqueous solution) | [3][6] |

| Refractive Index | n20/D 1.423 (for a 50 wt. % aqueous solution) | [3][6] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | >200,000 mg/L. The methanesulfonate salt of lead (II) is soluble in water to an extent of 500 g/L as Pb. | [7] |

| Organic Solvents | Data not readily available. |

Table 3: Stability and Reactivity

| Parameter | Information | Source(s) |

| Thermal Stability | Stable under normal conditions of use and storage. Information on the specific decomposition temperature is not readily available, but methanesulfonates are generally stable up to about 400 °C. | [1][8] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Under fire conditions, may produce hazardous vapors. |

Experimental Protocols

Synthesis of Lead(II) Methanesulfonate Monohydrate

A common method for the synthesis of Lead(II) methanesulfonate involves the reaction of lead carbonate with methanesulfonic acid.[8]

Reaction:

PbCO₃ + 2CH₃SO₃H → Pb(CH₃SO₃)₂ + H₂O + CO₂

Materials:

-

Lead(II) carbonate (PbCO₃)

-

Methanesulfonic acid (CH₃SO₃H), aqueous solution

-

Deionized water

-

Stirring apparatus

-

Filtration apparatus

-

Evaporation apparatus (e.g., rotary evaporator or controlled temperature oven)

Procedure:

-

An aqueous solution of methanesulfonic acid is prepared to the desired molarity.

-

Equimolar lead carbonate is slowly added to the stirred methanesulfonic acid solution at room temperature. Effervescence (release of CO₂) will be observed.

-

The mixture is stirred until the reaction is complete, indicated by the cessation of gas evolution and the dissolution of the lead carbonate.

-

The resulting solution is filtered to remove any unreacted starting material or impurities.

-

Colorless, platelet-like crystals of lead methanesulfonate monohydrate can be obtained by the slow evaporation of the solvent at room temperature.[8]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Lead(II) methanesulfonate monohydrate.

Electrodeposition of Lead Coatings

Lead(II) methanesulfonate is a key component in electrolytes for the electrodeposition of lead and lead-tin alloys, offering a less hazardous alternative to traditional fluoroborate-based baths.[9][10]

Typical Bath Composition and Operating Parameters:

| Component | Concentration/Parameter | Purpose | Source(s) |

| Lead(II) Methanesulfonate | 0.1 - 1.5 M | Source of lead ions | [9] |

| Methanesulfonic Acid | 0 - 2.4 M | Increases conductivity and prevents hydrolysis of lead salts | [9] |

| Additives (e.g., organic surfactants) | Varies | Improves surface morphology and deposit quality | [9] |

| Current Density | 20 - 80 mA/cm² | Influences deposition rate and coating characteristics | [9] |

| Temperature | Room Temperature | Operating condition | [11] |

Experimental Setup:

-

Electrolytic Cell: A standard three-electrode cell can be used.

-

Working Electrode: The substrate to be plated (e.g., copper).

-

Counter Electrode: A lead sheet.

-

Reference Electrode: (Optional, for precise potential control) e.g., Ag/AgCl.

-

Power Supply: A galvanostat/potentiostat to control the current or potential.

Procedure:

-

Prepare the electroplating bath by dissolving the components in deionized water.

-

Immerse the cleaned and pre-treated working, counter, and reference electrodes in the electrolyte.

-

Apply the desired current density or potential to initiate the deposition of lead onto the working electrode.

-

The duration of the electroplating will determine the thickness of the coating.

-

After plating, the coated substrate is removed, rinsed with deionized water, and dried.

Diagram 2: Electrodeposition Setup

Caption: Schematic of an experimental setup for lead electrodeposition.

Analytical Determination of Lead Concentration

The concentration of lead in a methanesulfonate bath can be monitored using standard analytical techniques for heavy metal analysis. Atomic absorption spectroscopy (AAS) is a commonly used method.[12]

General Procedure using Flame AAS:

-

Calibration Standards: Prepare a series of standard solutions with known concentrations of lead in a matrix that mimics the electroplating bath (e.g., containing methanesulfonic acid).

-

Sample Preparation: Accurately dilute a sample of the electroplating bath with deionized water to bring the lead concentration within the linear range of the instrument.

-

Instrumentation: Set up the atomic absorption spectrometer with a lead hollow cathode lamp and optimize the instrument parameters (e.g., wavelength, slit width, fuel and oxidant flow rates).

-

Measurement: Aspirate the blank, standard solutions, and the prepared sample into the flame and record the absorbance readings.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of lead in the diluted sample from the calibration curve and calculate the concentration in the original bath.

Spectroscopic Data

-

S=O stretching: Asymmetric and symmetric stretching vibrations of the SO₃ group.[13]

-

C-S stretching: Vibration of the carbon-sulfur bond.[13]

-

SO₃ bending and rocking: Deformational vibrations of the SO₃ group.[13]

For NMR spectroscopy, due to the presence of the diamagnetic Pb²⁺ ion, obtaining a proton or carbon-13 NMR spectrum of the methanesulfonate anion is theoretically possible. The proton NMR would show a singlet for the methyl protons, and the carbon-13 NMR would show a single resonance for the methyl carbon. The chemical shifts would be influenced by the solvent and the presence of the lead cation.

Applications in Research and Development

Beyond its primary use in electroplating, Lead(II) methanesulfonate serves as a precursor in the synthesis of other lead-containing compounds and as a catalyst in certain chemical reactions.[1] Its high solubility and the non-coordinating nature of the methanesulfonate anion make it a useful source of lead ions in solution for various research applications. It is also a key component in the electrolyte for soluble lead-acid flow batteries.[1]

Safety Information

Lead(II) methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. LEAD METHANESULFONATE - Ataman Kimya [atamanchemicals.com]

- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. 50 wt. % in H2O, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. proceedings.jacow.org [proceedings.jacow.org]

- 11. researchgate.net [researchgate.net]

- 12. p2infohouse.org [p2infohouse.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Impact of Lead Methanesulfonate vs. Lead Fluoborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the environmental impacts of lead methanesulfonate and lead fluoborate, two compounds commonly used in electroplating and other industrial applications. The document focuses on key environmental indicators, including aquatic toxicity, biodegradability, and waste treatment byproducts, to offer a clear and data-driven assessment for professionals in research, development, and environmental compliance.

Executive Summary

The choice between lead methanesulfonate and lead fluoborate in industrial processes has significant environmental implications. Lead methanesulfonate is increasingly positioned as a more environmentally friendly alternative due to the ready biodegradability of its methanesulfonic acid (MSA) component. In contrast, lead fluoborate is characterized by its high aquatic toxicity and the potential for its fluoborate anion to release hazardous fluoride ions. This guide presents a detailed analysis of the available data to support informed decision-making regarding the use and disposal of these substances.

Comparative Environmental Data

The following tables summarize the key environmental and toxicological data for lead methanesulfonate and lead fluoborate. It is important to note that direct comparative studies for these specific lead salts are limited in publicly available literature. Therefore, some data, particularly for aquatic toxicity, is based on the toxicity of the lead ion from other soluble lead salts, as the lead (II) ion is the primary driver of aquatic toxicity.

Table 1: Aquatic Toxicity

| Parameter | Lead Methanesulfonate | Lead Fluoborate | Data Source(s) |

| Test Organism | Daphnia magna (Water Flea) | Daphnia magna (Water Flea) | [1] |

| Test Duration | 48 hours | 48 hours | [1] |

| Endpoint | LC50 (Median Lethal Concentration) | LC50 (Median Lethal Concentration) | [1] |

| Result | Estimated: 13.14 mg/L (as PbCl2) | Estimated: 13.14 mg/L (as PbCl2) | [1] |

| GHS Classification | Acute Aquatic Toxicity: Category 1; Chronic Aquatic Toxicity: Category 1 | Acute Aquatic Toxicity: Category 1; Chronic Aquatic Toxicity: Category 1 | [2] |

Note: The LC50 value is based on studies of other soluble lead salts, as the primary toxicant is the lead (II) ion. The actual toxicity may vary slightly based on the bioavailability of lead from each compound.

Table 2: Biodegradability

| Parameter | Lead Methanesulfonate | Lead Fluoborate | Data Source(s) |

| Test Method | OECD 301D (Ready Biodegradability: Closed Bottle Test) | OECD 301D (Ready Biodegradability: Closed Bottle Test) | [3][4][5] |

| Result | Methanesulfonate anion is readily biodegradable. Overall compound is not expected to be readily biodegradable due to lead content. | Not readily biodegradable. | [6][7] |

| Degradation Products | The methanesulfonate anion biodegrades to sulfate (SO₄²⁻). | Not applicable. | [7] |

Table 3: Waste Treatment Byproducts (Lime Precipitation)

| Parameter | Lead Methanesulfonate Wastewater | Lead Fluoborate Wastewater | Data Source(s) |

| Treatment Method | Chemical precipitation with calcium hydroxide (lime) | Chemical precipitation with calcium hydroxide (lime) | [8][9][10][11][12][13] |

| Primary Precipitate | Lead (II) hydroxide (Pb(OH)₂) | Lead (II) hydroxide (Pb(OH)₂) | [9][11] |

| Primary Soluble Byproducts in Effluent | Calcium methanesulfonate (Ca(CH₃SO₃)₂) | Calcium fluoborate (Ca(BF₄)₂) and potentially calcium fluoride (CaF₂) if hydrolysis occurs. | [14][15] |

| Secondary Precipitates | Calcium sulfate (CaSO₄) may precipitate if sulfate is present from MSA degradation or other sources. | Calcium fluoride (CaF₂) may precipitate depending on pH and fluoride concentration from fluoborate hydrolysis. | [15] |

Experimental Protocols

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

-

Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.

-

Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours.

-

Observations: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The 48-hour LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using statistical methods such as probit analysis.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

Methodology:

-

Test Setup: A defined volume of mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from the effluent of a wastewater treatment plant). The test substance is added as the sole source of organic carbon.

-

Incubation: The test bottles are filled completely with the inoculated medium, sealed, and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

-

Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals over the 28-day period.

-

Data Analysis: The biochemical oxygen demand (BOD) is calculated from the decrease in dissolved oxygen concentration. The percentage of biodegradation is determined by comparing the measured BOD with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[3][4][5]

Environmental Fate and Signaling Pathways

The primary environmental concern for both compounds is the release of lead (II) ions into the aquatic environment. Lead is a persistent, bioaccumulative, and toxic heavy metal that can have detrimental effects on a wide range of organisms.

Lead Methanesulfonate

The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a strong acid. In the environment, the methanesulfonate anion is expected to be mobile in soil and water. Importantly, it is readily biodegradable by microorganisms, which ultimately convert it to sulfate (SO₄²⁻) and carbon dioxide.[7] While sulfate is a common ion in natural waters, elevated concentrations can contribute to changes in water quality. The primary environmental impact of lead methanesulfonate is therefore associated with the toxicity of the lead (II) ion.

Lead Fluoborate

The tetrafluoroborate anion (BF₄⁻) is relatively stable in neutral or alkaline solutions. However, under acidic conditions or over extended periods, it can undergo hydrolysis to form boric acid (H₃BO₃) and hydrofluoric acid (HF).[15][16] Hydrofluoric acid is highly corrosive and toxic. The release of fluoride ions into the environment is a significant concern, as fluoride can be toxic to aquatic life and can accumulate in the skeletal tissues of organisms. The overall environmental impact of lead fluoborate is a combination of the high toxicity of the lead (II) ion and the potential for the release of harmful fluoride.

Waste Treatment and Byproduct Formation

The most common method for removing lead from industrial wastewater is chemical precipitation.[8][9][10][11][12][13] This typically involves the addition of a caustic agent, such as calcium hydroxide (slaked lime) or sodium hydroxide, to raise the pH of the wastewater. This increase in pH reduces the solubility of lead, causing it to precipitate out of solution as lead (II) hydroxide (Pb(OH)₂).

Treatment of Lead Methanesulfonate Wastewater

When wastewater containing lead methanesulfonate is treated with lime, the primary reaction is the formation of insoluble lead (II) hydroxide. The methanesulfonate anions remain in the solution, forming the soluble salt calcium methanesulfonate.

Reaction: Pb(CH₃SO₃)₂(aq) + Ca(OH)₂(aq) → Pb(OH)₂(s) + Ca(CH₃SO₃)₂(aq)

The resulting sludge is primarily lead (II) hydroxide, which must be disposed of as hazardous waste. The treated effluent will contain calcium methanesulfonate, which is a soluble and biodegradable salt.

Treatment of Lead Fluoborate Wastewater

The treatment of lead fluoborate wastewater with lime also results in the precipitation of lead (II) hydroxide. The fluoborate anions will form soluble calcium fluoborate.

Reaction: Pb(BF₄)₂(aq) + Ca(OH)₂(aq) → Pb(OH)₂(s) + Ca(BF₄)₂(aq)

However, the presence of fluoborate can complicate wastewater treatment. Fluoborate can form stable complexes with metal ions, which may inhibit their complete precipitation.[14] Furthermore, if the fluoborate anion hydrolyzes, the resulting fluoride ions can precipitate with calcium to form calcium fluoride (CaF₂), which has low solubility. This can result in a more complex sludge composition and may require additional treatment steps to meet fluoride discharge limits.

Conclusion and Recommendations

Based on the available data, lead methanesulfonate presents a lower overall environmental risk compared to lead fluoborate, primarily due to the favorable environmental profile of the methanesulfonate anion.

-

Aquatic Toxicity: Both compounds are highly toxic to aquatic life due to the presence of the lead (II) ion. From a lead toxicity perspective, there is no significant difference. However, the potential for lead fluoborate to release toxic fluoride ions upon hydrolysis adds an additional layer of aquatic toxicity risk.

-

Biodegradability: The methanesulfonate anion is readily biodegradable, breaking down into relatively benign sulfate. The tetrafluoroborate anion is not biodegradable and can persist in the environment, with the potential to hydrolyze into harmful byproducts.

-

Waste Treatment: While both waste streams require treatment to remove lead, the treatment of lead fluoborate wastewater can be more complex due to the potential for metal complexation and the need to manage fluoride levels in the effluent. The byproducts from treating lead methanesulfonate wastewater are generally less hazardous.

Recommendation: For applications where a soluble lead salt is required, lead methanesulfonate is the environmentally preferable option over lead fluoborate. Its use can lead to simpler and more predictable waste treatment processes and avoids the introduction of persistent and potentially hazardous fluoride compounds into the environment. However, it is crucial to remember that both compounds are highly toxic due to their lead content, and appropriate handling, containment, and waste treatment procedures are essential for both. Further research providing direct comparative ecotoxicological data would be beneficial for a more definitive risk assessment.

References

- 1. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 2. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. florachem.com [florachem.com]

- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. researchgate.net [researchgate.net]

- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sciforschenonline.org [sciforschenonline.org]

- 9. mdpi.com [mdpi.com]

- 10. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Precipitation of heavy metals from wastewater using simulated flue gas: sequent additions of fly ash, lime and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencemadness.org [sciencemadness.org]

- 15. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Cyclic Voltammetry of Lead(II) Methanesulfonate Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lead(II) methanesulfonate (Pb(CH₃SO₃)₂) in methanesulfonic acid (MSA) is a critical electrolyte system used in various applications, including electrodeposition, lead-acid flow batteries, and metallurgical processes.[1][2] Methanesulfonic acid is often favored over traditional acids due to its high conductivity, the high solubility of its metal salts, and its reduced environmental impact.[3] Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical properties of such systems. It provides valuable insights into the redox potentials, electron transfer kinetics, and reaction mechanisms of the Pb(II)/Pb(0) couple.[4] This application note provides a detailed protocol for performing cyclic voltammetry on lead(II) methanesulfonate solutions, outlines the necessary experimental setup, and discusses the interpretation of the resulting data.

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing an electroactive species. The potential is swept from an initial value to a switching potential and then back again.[5] The resulting current, which flows between the working electrode and a counter electrode, is measured as a function of the applied potential.[5]

A plot of current versus potential, known as a cyclic voltammogram, typically shows peaks corresponding to the reduction and oxidation of the analyte at the electrode surface. For the Pb(II) system, the key reactions are:

-

Cathodic Scan (Reduction): Pb²⁺ + 2e⁻ → Pb(s)

-

Anodic Scan (Oxidation/Stripping): Pb(s) → Pb²⁺ + 2e⁻

The voltammogram provides key quantitative information:

-

Peak Potentials (Epa, Epc): The potentials at which the anodic and cathodic peak currents occur. These are characteristic of the analyte.

-

Peak Currents (ipa, ipc): The magnitudes of the anodic and cathodic peak currents. For a diffusion-controlled process, the peak current is directly proportional to the concentration of the analyte.

Experimental Setup and Protocol

A standard three-electrode system connected to a potentiostat is required for cyclic voltammetry.[5]

3.1. Instrumentation and Reagents

-

Potentiostat: A PGSTAT 100 N or similar instrument.[6]

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.[4][6]

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, saturated KCl) or a standard hydrogen electrode.[1][6]

-

Counter Electrode (CE): Platinum wire or plate.[6]

-

Reagents: Lead(II) methanesulfonate (Pb(CH₃SO₃)₂), methanesulfonic acid (CH₃SO₃H), deionized water, and polishing materials (e.g., alumina slurries).

-

Inert Gas: High-purity nitrogen or argon for de-aeration.

3.2. Solution Preparation

-

Prepare the supporting electrolyte by diluting concentrated methanesulfonic acid with deionized water to the desired concentration (e.g., 0.2 M to 1.0 M).[2][3]

-

Prepare a stock solution of Lead(II) methanesulfonate by dissolving a known mass of Pb(CH₃SO₃)₂ in the prepared MSA supporting electrolyte.

-

Prepare working solutions of various Pb(II) concentrations by serial dilution of the stock solution with the supporting electrolyte.

3.3. Detailed Experimental Protocol

-

Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate briefly to remove any adhered particles. Dry the electrode before use.[7]

-

Cell Assembly: Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode surface. Add the prepared Pb(II) methanesulfonate solution to the cell.

-

De-aeration: Purge the solution with a high-purity inert gas (N₂ or Ar) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters in the software:

-

Potential Range: Sweep from a potential where no reaction occurs to a potential sufficiently negative to reduce Pb(II), and back. A typical range might be +0.2 V to -1.0 V vs. Ag/AgCl.[6] The reduction of Pb(II) occurs at approximately -0.67 V vs. Ag in 1 M MSA.[8]

-

Scan Rate (ν): A typical starting scan rate is 50-100 mV/s.[6][7]

-

Number of Cycles: 1-3 cycles are usually sufficient.

-

-

Run Experiment: Start the potential sweep and record the voltammogram.

-

Data Analysis: Identify and measure the cathodic and anodic peak potentials and currents from the resulting voltammogram.

Results and Data Interpretation

The cyclic voltammogram of a lead(II) methanesulfonate solution will exhibit a cathodic peak on the forward (negative) scan corresponding to the deposition of metallic lead and an anodic peak on the reverse scan from the stripping of the deposited lead.[8]

The reduction of Pb(II) ions to Pb in methanesulfonic acid is typically a diffusion-controlled process involving a two-electron transfer.[8] This can be confirmed by running the CV at different scan rates. A plot of the peak current (iₚ) versus the square root of the scan rate (ν¹/²) should be linear for a diffusion-controlled system.

Quantitative Data Summary

The following tables summarize typical experimental conditions and electrochemical parameters for the cyclic voltammetry of lead in methanesulfonate and other supporting electrolytes, as derived from the literature.

Table 1: Summary of Experimental Conditions for Voltammetry of Lead(II)

| Analyte System | Supporting Electrolyte | Working Electrode | Reference Electrode | Potential Range (V) | Scan Rate (mV/s) | Source |

| Pb(II) | 1.0 M CH₃SO₃H | Ag (1 M MSA) | Not Specified | Not Specified | Not Specified | [8] |

| Pb(II) | 1.042 M CH₃SO₃H | Pb | Not Specified | Not Specified | 5 - 100 | [1][9] |

| Pb(NO₃)₂ | 0.1 M KCl | Platinum (Pt) | Ag/AgCl | -1.0 to 1.0 | 50 | [6] |

| Pb(II) | 4% v/v Acetic Acid | Carbon Rod | SCE | 0.0 to -1.5 | 50 | [10] |

| Pb(II) Acetate | 0.1 M NaNO₃ | Glassy Carbon | Hg/Hg₂Cl₂ | 0.9 to 0.0 | 100 | [7] |

Table 2: Key Electrochemical Parameters for the Pb(II)/Pb(0) Couple

| Parameter | Value | Conditions | Source |

| Cathodic Peak Potential (Epc) | ~ -0.67 V | vs. Ag in 1 M MSA | [8] |

| Anodic Peak Potential (Epa) | ~ -0.5 V | vs. SCE in Acetic Acid | [10] |

| Standard Rate Constant (k⁰) | 1.26 x 10⁻⁴ m/s | Pb electrode in MSA | [1][9] |

| Transfer Coefficient (α) | 0.47 | Pb electrode in MSA | [1][9] |

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electrochemical behavior of lead(II) methanesulfonate solutions. This application note provides a comprehensive protocol for researchers to perform these measurements accurately and reproducibly. By analyzing the resulting voltammograms, one can determine key thermodynamic and kinetic parameters, investigate reaction mechanisms, and perform quantitative analysis, which is vital for the development and optimization of lead-based electrochemical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. ossila.com [ossila.com]

- 6. journal.uii.ac.id [journal.uii.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Electrodeposition of lead from methanesulfonic acid and methanesulfonate ionic liquid derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Lead dioxide electrodeposition from methanesulfonate solutions for batteries

An overview of the electrochemical deposition of lead dioxide (PbO₂) from methanesulfonate solutions, with a focus on its application in battery technologies. Methanesulfonic acid (MSA) is increasingly favored as an electrolyte due to its environmental friendliness, the high solubility of its metal salts, and its high conductivity.[1][2][3][4] This application note provides detailed protocols for the electrodeposition process, summarizes key experimental data, and visualizes the underlying mechanisms and workflows.

Introduction

Lead dioxide (PbO₂) is a crucial electrode material, particularly in lead-acid batteries.[2] Traditional electrodeposition methods often rely on nitrate and chloride-based electrolytes, which can be oxidizing and environmentally hazardous.[1][3] Methanesulfonic acid (MSA) presents a "green" alternative, offering low toxicity, low volatility, and high stability.[5] The use of MSA electrolytes can result in higher deposition rates for PbO₂ compared to conventional nitrate solutions.[5][6] The properties of the resulting PbO₂ coatings, such as thickness, adhesion, morphology, and phase composition, are influenced by various electrochemical parameters including current density, electrolyte composition, pH, and temperature.[5][7] These coatings are being explored for applications in soluble lead-acid flow batteries and for creating lightweight electrode grids.[6][8][9]

Proposed Reaction Mechanism

The electrodeposition of PbO₂ in methanesulfonic acid is believed to follow a multi-step mechanism similar to that in other acidic media like nitric and perchloric acid solutions.[5] The process begins with the formation of adsorbed hydroxyl radicals (OHads) on the electrode surface, which then react with Pb²⁺ ions to form an intermediate species. This intermediate is subsequently oxidized to form lead dioxide.

A proposed mechanism involves the following steps[5]:

-

Formation of adsorbed hydroxyl radicals through water oxidation.

-

Interaction of these radicals with Pb²⁺ ions to form a soluble intermediate, such as Pb(OH)²⁺.

-

Electrochemical oxidation of the intermediate to a soluble oxygenated Pb⁴⁺ compound.

-

Precipitation of PbO₂ onto the electrode surface.

Caption: Proposed reaction pathway for PbO₂ electrodeposition from MSA.

Experimental Protocols

This section details the protocols for preparing and characterizing PbO₂ electrodes from methanesulfonate electrolytes.

Substrate Preparation

The quality of the PbO₂ coating is highly dependent on the substrate preparation. Titanium (Ti) or carbon-based materials like graphite felt are common substrates.[8][10]

-

Materials:

-

Titanium sheet or foam (TF)

-

5 M Sodium Hydroxide (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Deionized water

-

Isopropanol/Acetone

-

-

Protocol:

-

Cut the substrate to the desired dimensions.

-

Degrease the substrate by sonicating in acetone or isopropanol for 10-15 minutes to remove organic contaminants.

-

Rinse thoroughly with deionized water.

-

For Titanium substrates: Etch the surface by immersing in 6 M HCl at 80°C for 20 minutes to remove the native oxide layer and create a rougher surface for better adhesion.[7]

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen or in an oven.

-

For some applications, an interlayer of SnO₂-Sb is applied to the titanium substrate before PbO₂ deposition to improve stability and performance.[2]

-

Electrolyte Preparation

-

Materials:

-

Protocol:

-

Fill a beaker with a calculated volume of deionized water, approximately 80% of the final desired volume.

-

Slowly add the required amount of methanesulfonic acid to the water while stirring.

-

Add the lead(II) methanesulfonate salt and continue stirring until it is completely dissolved.

-

If using additives, dissolve them in the solution at this stage.

-

Add deionized water to reach the final desired volume and mix thoroughly.

-

Electrolyte compositions vary depending on the study; typical concentrations range from 0.5 M to 1.0 M for Pb(CH₃SO₃)₂ and 0.2 M to 1.0 M for CH₃SO₃H.[6]

-

Electrodeposition Workflow

Electrodeposition is typically carried out in a standard three-electrode electrochemical cell.

-

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell

-

Working Electrode (WE): Prepared substrate

-

Counter Electrode (CE): Platinum mesh or graphite rod

-

Reference Electrode (RE): Ag/Ag₂SO₄ or Saturated Calomel Electrode (SCE)[6]

-

Magnetic stirrer or Rotating Disk Electrode (RDE) setup

-

Water bath for temperature control

-

-

Protocol:

-

Assemble the three-electrode cell with the prepared substrate as the working electrode, platinum as the counter electrode, and a suitable reference electrode.

-

Fill the cell with the prepared methanesulfonate electrolyte.

-

Maintain the desired temperature (e.g., 25°C - 60°C) using a water bath.[11]

-

If required, stir the solution at a constant rate (e.g., 500 rpm) to ensure uniform mass transport.[6]

-

Connect the electrodes to the potentiostat/galvanostat.

-

Apply a constant current density (galvanostatic deposition). The current density can range from 2 to 140 mA·cm⁻².[5][10]

-

Continue the deposition for the time required to achieve the desired coating thickness (e.g., 2 hours).[10]

-

After deposition, turn off the power supply, disassemble the cell, and gently rinse the newly coated electrode with deionized water.

-

Dry the electrode before characterization.

-

Caption: Workflow from substrate preparation to final electrode characterization.

Data Presentation: Influence of Deposition Parameters

The properties of the electrodeposited PbO₂ are highly sensitive to the deposition conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Electrolyte Composition on PbO₂ Deposition

| Pb(CH₃SO₃)₂ Conc. (M) | CH₃SO₃H Conc. (M) | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| 1.0 | 0.2 | Graphite | Mass and potential changes studied during cycling. | [6] |

| 1.0 | 0.25 | Glassy Carbon | Galvanic cycling at 30 mA/cm² was performed. | [6] |

| 0.5 | 0.5 | Graphite | SEM images recorded at different times of cycling. | [6] |

| 0.2 | 0.1 | Platinum | Found to be optimal for a reversible process and longer electrode lifetime. |[7] |

Table 2: Effect of Current Density on PbO₂ Deposition on Titanium Foam (TF) in MSA

| Current Density (mA·cm⁻²) | Deposition Rate (µm·min⁻¹) | Current Efficiency (%) | Key Morphological Features | Reference |

|---|---|---|---|---|

| 60 | - | - | Surface not smooth, flat, or dense. | [10] |

| 80 | 5.36 | 89.7 | Grains are smoother, denser, with a typical pyramid structure; evenly distributed. | [10] |

| 100 | - | - | Grains become larger, and the coating is flatter. | [10] |

| 120 | - | - | Some pores and cracks appear on the surface. | [10] |

| 140 | - | - | More obvious pores and cracks are visible. |[10] |

Influence of Parameters on Final Properties

The relationship between deposition parameters and the resulting material properties is complex and interconnected. Higher current densities can lead to changes in crystal structure and morphology, affecting the electrode's electrochemical activity and stability.[2][10] Similarly, the concentration of MSA and Pb²⁺ ions synergistically influences the deposition kinetics and the phase composition (α-PbO₂ vs. β-PbO₂).[2][7]

Caption: Influence of key parameters on the properties of deposited PbO₂.

Conclusion

The electrodeposition of lead dioxide from methanesulfonate solutions is a promising and environmentally friendlier method for fabricating electrodes for battery applications.[1] By carefully controlling parameters such as current density and electrolyte composition, it is possible to tailor the morphology, phase composition, and, consequently, the electrochemical performance of the PbO₂ coatings.[2][10] The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize this technique for next-generation energy storage systems, particularly for soluble lead flow batteries.

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of lead dioxide electrodes electrodeposited from methanesulfonate electrolytes | Semantic Scholar [semanticscholar.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrodeposition of Pb and PbO2 on Graphite Felt in Membraneless Flow-Through Reactor: A Method to Prepare Lightweight Electrode Grids for Lead-Acid Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for the Formulation of Electrolytes in Soluble Lead-Acid Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, preparation, and characterization of electrolytes for soluble lead-acid flow batteries (SLFBs). The information is intended to guide researchers in developing and optimizing electrolyte compositions for enhanced battery performance.

Introduction to Soluble Lead-Acid Flow Battery Electrolytes

The soluble lead-acid flow battery is a promising energy storage technology that utilizes the electrochemical reactions of lead species dissolved in an aqueous electrolyte. Unlike traditional lead-acid batteries, the active materials in SLFBs are stored in external tanks and circulated through the electrochemical cell, allowing for the decoupling of energy and power capacity. The formulation of the electrolyte is a critical factor that dictates the battery's performance, including its energy density, efficiency, and cycle life.

The core of the SLFB electrolyte is an aqueous solution of a soluble lead salt, with methanesulfonic acid (MSA) being the most common supporting electrolyte due to the high solubility of lead methanesulfonate.[1] The fundamental electrochemical reactions involve the deposition and stripping of lead (Pb) at the negative electrode and lead dioxide (PbO₂) at the positive electrode from a common electrolyte containing Pb²⁺ ions.[1]

Negative Electrode: Pb²⁺ + 2e⁻ ⇌ Pb Positive Electrode: Pb²⁺ + 2H₂O ⇌ PbO₂ + 4H⁺ + 2e⁻

The overall cell reaction is: 2Pb²⁺ + 2H₂O ⇌ Pb + PbO₂ + 4H⁺

Proper electrolyte formulation aims to maximize the concentration of active species while maintaining stability, high ionic conductivity, and minimizing side reactions such as dendrite formation.

Data Presentation: Electrolyte Composition and Performance

The following table summarizes various electrolyte formulations for soluble lead-acid flow batteries and their reported performance metrics. This data is compiled from multiple research sources to provide a comparative overview.

| Electrolyte Composition | Pb(CH₃SO₃)₂ (M) | CH₃SO₃H (M) | Additive(s) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Cycle Life | Reference(s) |

| Formulation A | 0.7 | 1.0 | None | > 80 | > 70 | - | - | [2] |

| Formulation B | 1.0 | 1.0 | None | ~79 (average) | - | - | - | |

| Formulation C | 1.5 | 0.9 | 5 mM C₁₆H₃₃(CH₃)₃N⁺ | 94 (average) | 78 (average) | 74 (average) | > 500 cycles | [3] |

| Formulation D | 0.9 | 0.7 | Recovered from spent batteries | ~90 | ~76 | ~68 | 20 cycles | [1] |

| Formulation E | 0.5 | - | - | - | 55 | - | - | [1] |

| Formulation F | 0.18 | 2.05 | Simulating 25% SoC | - | - | - | - | [4] |

| Formulation G | 0.35 | 1.70 | Simulating 50% SoC | - | - | - | - | [4] |

| Formulation H | 0.53 | 1.35 | Simulating 75% SoC | - | - | - | - | [4] |

SoC: State of Charge

Experimental Protocols

Protocol for Preparation of Lead Methanesulfonate Electrolyte from Lead(II) Oxide

This protocol describes the synthesis of a lead methanesulfonate electrolyte from lead(II) oxide and methanesulfonic acid.

Materials:

-

Lead(II) oxide (PbO) powder

-

Methanesulfonic acid (CH₃SO₃H), 70% aqueous solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

Glass beaker

-

Volumetric flask

Procedure:

-

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanesulfonic acid is corrosive.

-

Calculation of Reagents:

-

Determine the desired molar concentrations of Pb(CH₃SO₃)₂ and free CH₃SO₃H in the final electrolyte volume.

-

Calculate the required mass of PbO and volume of CH₃SO₃H solution. Remember that the reaction between PbO and CH₃SO₃H consumes the acid. The reaction is: PbO + 2CH₃SO₃H → Pb(CH₃SO₃)₂ + H₂O.

-

-

Dissolution:

-

To a glass beaker, add the calculated volume of 70% methanesulfonic acid and any additional deionized water required for the final volume, accounting for the volume of the acid solution itself.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add the calculated mass of PbO powder to the stirring solution. The addition should be done in small portions to control the exothermic reaction.

-

-

Reaction and Dissolution:

-

Continue stirring the mixture. The solution may heat up. If necessary, use a water bath to maintain a moderate temperature (e.g., 40-50°C) to facilitate the dissolution.

-

Stir until all the PbO powder has dissolved, and the solution becomes clear. This may take several hours.

-

-

Final Volume Adjustment:

-

Once the solution has cooled to room temperature, carefully transfer it to a volumetric flask of the desired final volume.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Storage: Store the prepared electrolyte in a well-sealed container.

Protocol for Electrochemical Characterization using Cyclic Voltammetry (CV)

This protocol outlines the procedure for characterizing the electrochemical behavior of the prepared electrolyte using cyclic voltammetry.

Apparatus and Materials:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., glassy carbon or platinum rotating disk electrode)

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Counter Electrode (e.g., platinum wire or graphite rod)

-

Prepared electrolyte solution

-

Polishing materials for the working electrode (e.g., alumina slurries)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using progressively finer alumina slurries.

-

Rinse the electrode thoroughly with deionized water and sonicate if necessary to remove any polishing residue.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Add the electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.

-

-

CV Measurement for Pb/Pb²⁺ Couple:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan the Pb/Pb²⁺ redox couple, typically between -0.8 V and -0.3 V vs. SCE.[1]

-

Set the scan rate, for example, to 25 mV/s.[1]

-

If using a rotating disk electrode, set the rotation speed (e.g., 800 rpm).[1]

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

CV Measurement for PbO₂/Pb²⁺ Couple:

-

Set the potential window to scan the PbO₂/Pb²⁺ redox couple, typically between 0.2 V and 1.9 V vs. SCE.[1]

-

Maintain the same scan rate and rotation speed (if applicable).

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Analyze the resulting voltammograms to determine the peak potentials, peak currents, and reversibility of the electrochemical reactions.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the formulation and testing of soluble lead-acid flow battery electrolytes.

Caption: Experimental workflow for electrolyte formulation and testing.

Logical Relationships in Electrolyte Formulation

This diagram illustrates the logical relationships between the core components of the electrolyte and their impact on the performance of the soluble lead-acid flow battery.

References

Application Notes and Protocols for Current Density Optimization in Lead Plating from Methanesulfonate Electrolytes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of current density in lead electroplating from methanesulfonate (MSA) based electrolytes. The information herein is synthesized from various studies to guide researchers in achieving desired deposit characteristics for a range of applications.

Introduction

Methanesulfonic acid (MSA) based electrolytes are increasingly favored for lead and lead-alloy plating over traditional fluoborate systems due to their lower toxicity, higher solubility of metal salts, and ease of waste treatment.[1][2] Optimizing the cathodic current density is a critical parameter in controlling the morphology, quality, and performance of the electrodeposited lead layer. This document outlines the experimental protocols to determine the optimal current density range for specific applications, focusing on achieving smooth, dense, and dendrite-free deposits.

Key Parameters Influencing Optimal Current Density

The optimal current density for lead plating from a methanesulfonate bath is not a single value but rather a range that is influenced by several interconnected factors:

-

Electrolyte Composition: The concentration of lead methanesulfonate (Pb(CH₃SO₃)₂) and free methanesulfonic acid (CH₃SO₃H) significantly impacts the conductivity of the bath and the mass transport of lead ions.[3]

-

Additives: Organic and inorganic additives are crucial for grain refinement, deposit leveling, and preventing dendritic growth.[4][5] These additives can alter the kinetics of the deposition process, thereby shifting the optimal current density window.

-

Temperature: Higher temperatures generally allow for the use of higher current densities due to increased ionic mobility and reduced electrolyte viscosity.[6]

-

Agitation: Agitation of the electrolyte enhances mass transport of lead ions to the cathode surface, which can help to mitigate concentration polarization and allow for higher limiting current densities.[7]

Experimental Protocols

Hull Cell Analysis for Rapid Optimization

The Hull cell is an invaluable tool for qualitatively and semi-quantitatively determining the optimal current density range in a single experiment.[8][9][10] It utilizes a trapezoidal cell geometry to produce a deposit that covers a wide and predictable range of current densities on a single cathode panel.[8]

Protocol for Hull Cell Testing:

-

Prepare the Hull Cell:

-

Use a 267 mL or 1000 mL Hull cell made of a non-conductive, chemically inert material like polypropylene or acrylic.[8][9]

-

Place a pure lead or lead alloy anode of the same composition as the desired deposit at the anode position.

-

Prepare a polished and cleaned copper or brass Hull cell panel to serve as the cathode.

-

-

Prepare the Electrolyte:

-

Formulate the base electrolyte with the desired concentrations of lead methanesulfonate and free methanesulfonic acid. A typical starting point could be 0.338 M Pb(II) and 1.042 M free MSA.[4]

-

Introduce any additives to be studied at their recommended concentrations.

-

-

Conduct the Plating Test:

-

Fill the Hull cell with the prepared electrolyte to the designated volume mark.

-

Connect the anode and cathode to a DC rectifier.

-

Apply a specific total current (e.g., 2 Amperes) for a set duration (e.g., 3-5 minutes).[11]

-

Maintain the desired electrolyte temperature and agitation (if any).

-

-

Analyze the Hull Cell Panel:

-

After plating, remove the cathode panel, rinse it with deionized water, and dry it.

-

Visually inspect the panel to identify different zones corresponding to varying current densities. The edge of the panel closest to the anode represents the high current density region, while the edge furthest away represents the low current density region.

-

Observe the deposit's appearance:

-

High Current Density Region: Look for signs of "burning" (dark, powdery deposits), excessive gassing, or dendritic growth, which indicate exceeding the limiting current density.[7]

-

Optimal Range: Identify the region with a smooth, uniform, and bright or matte deposit, depending on the desired finish. This is the target operating current density range.

-

Low Current Density Region: Note the coverage and appearance. Poor coverage may indicate low efficiency or issues with the additive package.[9]

-

-

Use a Hull cell ruler to correlate the position on the panel to a specific current density value.[10]

-

Galvanostatic Plating for Quantitative Analysis

Once a promising current density range is identified from the Hull cell, galvanostatic (constant current) plating on standard coupons allows for quantitative analysis of the deposit properties.

Protocol for Galvanostatic Plating:

-

Electrolyte and Cell Setup:

-

Prepare a larger volume of the optimized electrolyte from the Hull cell studies.

-

Use a standard three-electrode electrochemical cell with a lead anode, a copper or other substrate coupon as the working electrode (cathode), and a reference electrode (e.g., Ag/AgCl).[4]

-

Maintain constant temperature and agitation.

-

-

Electrodeposition:

-

Deposit Characterization:

-

Current Efficiency: Determine the cathodic current efficiency by gravimetric analysis (measuring the mass of the deposit and comparing it to the theoretical mass based on Faraday's law).[4]

-

Surface Morphology: Analyze the surface of the plated samples using Scanning Electron Microscopy (SEM) to observe grain size, structure, and the presence of any defects like dendrites or pores.[4][13]

-

Cross-sectional Analysis: For thickness and uniformity measurements, a cross-section of the plated sample can be prepared and examined.

-

Data Presentation

Table 1: Influence of Current Density on Lead Deposit Properties from a Methanesulfonate Bath

| Current Density (A/dm²) | Current Efficiency (%) | Deposit Morphology | Observations |

| 1 | ~100 | Coarse-crystalline, fern-shaped | Low deposition rate.[4] |

| 2 | ~100 | Coarse-crystalline, fern-shaped | Tendency for dendritic growth without additives.[4] |

| 4 | ~99.8 | Fine-crystalline, smooth (with additives) | Optimal range for smooth deposits with appropriate additives.[4][12] |

| 6 | ~80.8 | Potential for dendrite formation | Approaching limiting current density, efficiency drops.[4] |

| >6 | <80 | Powdery, burnt, dendritic | Exceeds limiting current density, significant hydrogen evolution.[13] |

Note: The values presented are indicative and can vary significantly with changes in electrolyte composition, additives, and operating conditions.

Table 2: Typical Electrolyte Compositions for Lead Plating from Methanesulfonate Baths

| Component | Concentration Range | Purpose | Reference |

| Lead Methanesulfonate (Pb(CH₃SO₃)₂) | 0.3 - 1.5 M | Source of lead ions | [4][14] |

| Methanesulfonic Acid (CH₃SO₃H) | 1.0 - 2.0 M | Provides conductivity and acidity | [4][14] |

| Organic Additives (e.g., polyethylene glycol, proprietary brighteners) | Varies (g/L or mL/L) | Grain refinement, leveling, brightening | [3][4][6] |

| Tin(II) Methanesulfonate (as additive) | 4 - 8 mM | Suppresses dendrite formation | [14] |

Visualization of Experimental Workflow and Key Relationships

Workflow for Current Density Optimization

The following diagram illustrates the systematic approach to optimizing current density for lead plating.

Caption: Workflow for optimizing current density in lead plating.

Relationship between Current Density and Deposit Morphology

This diagram shows the general relationship between applied current density and the resulting lead deposit morphology in a methanesulfonate bath without sufficient additives.

Caption: Current density effects on lead deposit morphology.

Conclusion